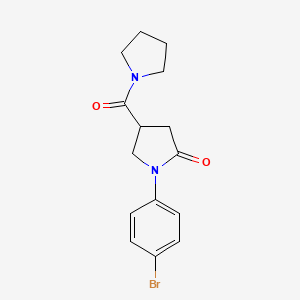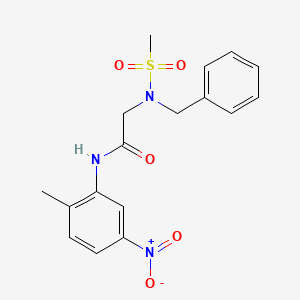
1-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
Vue d'ensemble
Description
1-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a chemical compound with unique properties and structures. It belongs to a class of compounds known for specific hydrogen bonding patterns and interactions, which make it interesting for scientific study.
Synthesis Analysis
The synthesis of related compounds involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by specific conformations and hydrogen bonding. For instance, similar compounds exhibit hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007). These interactions contribute to the stability of the crystal structure.
Chemical Reactions and Properties
Chemical reactions involving 1-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone or similar compounds often involve interactions like C-H...Br, Br...O, C-H...π, and C-H...O, contributing to the formation of various molecular aggregates and structures (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of compounds in this category can be deduced from their crystal structures. They often exhibit specific conformations such as half-chair or envelope conformations in different molecular rings, influencing their physical characteristics (Nirmala et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-bromophenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a compound that finds applications in various areas of chemical research, particularly in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of pyrrolo[1,2-a]quinolines and ullazines via a visible light-mediated annulation process, which proceeds at room temperature and provides a metal-free pathway to these heterocyclic compounds (Das, Ghosh, & Koenig, 2016). This process exemplifies the compound's role in facilitating the formation of complex structures in a sustainable and efficient manner.
Crystal Structure and Conformation Analysis
The crystal structure and conformational studies of related compounds have provided insights into their physical and chemical behavior. For example, research on the conformation of similar bromophenylpyrrolidinones has revealed substantial non-planarity in solution, which has implications for their reactivity and interaction with other molecules (Fujiwara, Varley, & Veen, 1977). Understanding these structural aspects is crucial for designing new compounds with desired properties.
Role in Polymer Synthesis
The compound's derivatives have found applications in the synthesis of polymers. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which can be related to the bromophenylpyrrolidinone structure, exhibit strong fluorescence and are potential candidates for electronic applications due to their good solubility and photostability (Zhang & Tieke, 2008). Such polymers are of interest in the field of optoelectronic devices, highlighting the broader applicability of bromophenylpyrrolidinone derivatives in materials science.
Solubility and Solvent Effects
Understanding the solubility and solvent effects of bromophenylpyrrolidinones is essential for their application in chemical synthesis. Research on the solubility of similar compounds in various solvents across different temperatures provides valuable data for optimizing reaction conditions in pharmaceutical and organic synthesis (Li, Li, Gao, & Lv, 2019). This knowledge aids in the effective use of bromophenylpyrrolidinones in synthesis processes, ensuring higher yields and purity of the desired products.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-12-3-5-13(6-4-12)18-10-11(9-14(18)19)15(20)17-7-1-2-8-17/h3-6,11H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAFHFZVUEQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)
![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)
![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)
![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)
![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)
![7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)
![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)


![N-(3-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4616681.png)
![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)